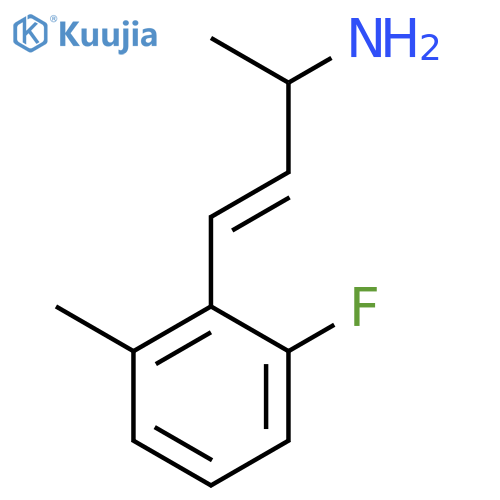

Cas no 2229651-14-1 (4-(2-fluoro-6-methylphenyl)but-3-en-2-amine)

4-(2-fluoro-6-methylphenyl)but-3-en-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(2-fluoro-6-methylphenyl)but-3-en-2-amine

- 2229651-14-1

- EN300-1750368

-

- インチ: 1S/C11H14FN/c1-8-4-3-5-11(12)10(8)7-6-9(2)13/h3-7,9H,13H2,1-2H3/b7-6+

- InChIKey: VNLLVLYZXWPLCG-VOTSOKGWSA-N

- ほほえんだ: FC1=CC=CC(C)=C1/C=C/C(C)N

計算された属性

- せいみつぶんしりょう: 179.111027613g/mol

- どういたいしつりょう: 179.111027613g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 179

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 26Ų

4-(2-fluoro-6-methylphenyl)but-3-en-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1750368-5.0g |

4-(2-fluoro-6-methylphenyl)but-3-en-2-amine |

2229651-14-1 | 5g |

$3562.0 | 2023-06-03 | ||

| Enamine | EN300-1750368-2.5g |

4-(2-fluoro-6-methylphenyl)but-3-en-2-amine |

2229651-14-1 | 2.5g |

$2408.0 | 2023-09-20 | ||

| Enamine | EN300-1750368-0.25g |

4-(2-fluoro-6-methylphenyl)but-3-en-2-amine |

2229651-14-1 | 0.25g |

$1131.0 | 2023-09-20 | ||

| Enamine | EN300-1750368-10g |

4-(2-fluoro-6-methylphenyl)but-3-en-2-amine |

2229651-14-1 | 10g |

$5283.0 | 2023-09-20 | ||

| Enamine | EN300-1750368-0.1g |

4-(2-fluoro-6-methylphenyl)but-3-en-2-amine |

2229651-14-1 | 0.1g |

$1081.0 | 2023-09-20 | ||

| Enamine | EN300-1750368-0.05g |

4-(2-fluoro-6-methylphenyl)but-3-en-2-amine |

2229651-14-1 | 0.05g |

$1032.0 | 2023-09-20 | ||

| Enamine | EN300-1750368-0.5g |

4-(2-fluoro-6-methylphenyl)but-3-en-2-amine |

2229651-14-1 | 0.5g |

$1180.0 | 2023-09-20 | ||

| Enamine | EN300-1750368-1.0g |

4-(2-fluoro-6-methylphenyl)but-3-en-2-amine |

2229651-14-1 | 1g |

$1229.0 | 2023-06-03 | ||

| Enamine | EN300-1750368-1g |

4-(2-fluoro-6-methylphenyl)but-3-en-2-amine |

2229651-14-1 | 1g |

$1229.0 | 2023-09-20 | ||

| Enamine | EN300-1750368-5g |

4-(2-fluoro-6-methylphenyl)but-3-en-2-amine |

2229651-14-1 | 5g |

$3562.0 | 2023-09-20 |

4-(2-fluoro-6-methylphenyl)but-3-en-2-amine 関連文献

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

4-(2-fluoro-6-methylphenyl)but-3-en-2-amineに関する追加情報

Introduction to 4-(2-fluoro-6-methylphenyl)but-3-en-2-amine (CAS No. 2229651-14-1)

4-(2-fluoro-6-methylphenyl)but-3-en-2-amine, identified by its Chemical Abstracts Service (CAS) number 2229651-14-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives, characterized by its unique structural framework, which includes a butenyl chain connected to a phenyl ring substituted with a fluoro group and a methyl group. The presence of these functional groups imparts distinct chemical properties, making it a promising candidate for further exploration in drug discovery and development.

The structural motif of 4-(2-fluoro-6-methylphenyl)but-3-en-2-amine is particularly intriguing due to its potential biological activity. The fluoro substituent, in particular, is well-known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules, often enhancing metabolic stability and binding affinity. This feature has been extensively studied in the development of various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs. The methyl group on the phenyl ring further contributes to the compound's complexity, influencing its electronic distribution and interactions with biological targets.

In recent years, there has been a growing interest in exploring novel scaffolds that combine different pharmacophoric elements to achieve synergistic effects. 4-(2-fluoro-6-methylphenyl)but-3-en-2-amine fits well within this paradigm, as its dual substitution pattern on the phenyl ring creates multiple sites for interaction with biological receptors. This structural diversity makes it an attractive starting point for designing molecules with enhanced selectivity and potency.

One of the most compelling aspects of 4-(2-fluoro-6-methylphenyl)but-3-en-2-amine is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, particularly cancer. The butenyl chain and the aromatic system of this compound provide a framework that can be modified to target specific kinase domains effectively. Preliminary computational studies have suggested that derivatives of this compound may exhibit inhibitory activity against certain kinases by binding to their active sites or allosteric pockets.

Furthermore, the fluoro group's ability to engage in hydrogen bonding and π-stacking interactions makes it an excellent candidate for optimizing binding affinity. These interactions are critical for ensuring that drug candidates remain bound long enough to exert their therapeutic effects. The methyl group also contributes to these interactions by influencing the conformational flexibility of the molecule, allowing it to adopt optimal orientations when interacting with biological targets.

Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing complex molecules like 4-(2-fluoro-6-methylphenyl)but-3-en-2-amine. These techniques have not only improved yield but also allowed for greater structural diversification through combinatorial chemistry and library synthesis. Such approaches are essential for identifying lead compounds that can be further optimized through structure-based drug design.

The pharmaceutical industry has increasingly recognized the importance of innovative molecular architectures in addressing unmet medical needs. 4-(2-fluoro-6-methylphenyl)but-3-en-2-amine represents a prime example of how combining known pharmacophores can lead to novel therapeutic entities with unique properties. Its potential applications span across multiple therapeutic areas, including oncology, immunology, and neurology, making it a subject of intense research interest.

In conclusion, 4-(2-fluoro-6-methylphenyl)but-3-en-2-amine (CAS No. 2229651-14-1) is a structurally complex and biologically relevant compound with significant potential in drug discovery. Its unique combination of functional groups and its ability to interact with biological targets make it an invaluable tool for medicinal chemists seeking to develop next-generation therapeutics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of innovative treatments for various diseases.

2229651-14-1 (4-(2-fluoro-6-methylphenyl)but-3-en-2-amine) 関連製品

- 189245-00-9(7-Bis(phenylmethoxy)carbonylaminomethyleneaminoheptanoic Acid)

- 946264-35-3(2-fluoro-N-{2-6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 2228608-24-8(3-(3,3-difluorocyclobutoxy)-3-methylazetidine)

- 80480-42-8(methyl 4,6-dioxoheptanoate)

- 899943-23-8(6-(4-fluorophenyl)methyl-3-(2-methoxyphenyl)amino-4,5-dihydro-1,2,4-triazin-5-one)

- 35155-06-7(5-(1,1-Dimethylethyl)-α-ethyl-2-methoxybenzenemethanol)

- 1052549-64-0(2-methyl({(propan-2-yl)carbamoylmethyl})aminoacetic acid hydrochloride)

- 1355201-77-2(2-Bromo-5-(chloromethyl)-3-methylpyridine)

- 2034501-23-8(4-{4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]phenyl}morpholine)

- 1482800-82-7(5-Iodo-2-isobutoxyaniline)